N-(4-methoxybenzyl)-2-furamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H13NO3/c1-16-11-6-4-10(5-7-11)9-14-13(15)12-3-2-8-17-12/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
FFCAOHYYOODBNB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CO2 |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for N-(4-methoxybenzyl)-2-furamide Synthesis
The synthesis of the target compound is centered on the creation of an amide linkage between a 2-furoic acid moiety and a 4-methoxybenzylamine (B45378) moiety.
The most conventional and direct method for synthesizing this compound is through the coupling of 2-furoic acid with 4-methoxybenzylamine. This transformation can be achieved via several established pathways:
Acyl Chloride Pathway: A common and effective method involves the conversion of 2-furoic acid into its more reactive acyl chloride derivative, 2-furoyl chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-furoyl chloride is a potent electrophile that readily reacts with the nucleophilic nitrogen of 4-methoxybenzylamine, usually in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to neutralize the hydrochloric acid byproduct.
Carbodiimide-Mediated Coupling: Direct coupling of the carboxylic acid and amine can be facilitated by activating agents, most notably carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). In this approach, DCC activates the carboxyl group of 2-furoic acid, making it susceptible to nucleophilic attack by the amine. To improve yields and suppress side reactions, such as the formation of N-acylurea, additives like 4-dimethylaminopyridine (B28879) (DMAP) are often included. This method is widely used for synthesizing various N-(4-methoxybenzyl) amides.
The efficiency and yield of the amide formation reaction are highly dependent on the chosen conditions. Optimization is key to maximizing product formation while minimizing impurities. Key parameters for optimization include the choice of solvent, coupling agent, temperature, and reaction time. For instance, aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly employed. The selection of the coupling reagent and any additives can significantly influence the reaction rate and the formation of byproducts.
Below is a table summarizing common conditions and their role in optimizing the synthesis.
Table 1: Parameters for Optimizing this compound Synthesis
| Parameter | Options | Role in Optimization |
|---|---|---|
| Coupling Agent | Thionyl Chloride, Oxalyl Chloride, DCC, HATU, HOBt | Activates the carboxylic acid; choice affects reactivity and potential side reactions. |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Solubilizes reactants; can influence reaction rate and pathway. |
| Base | Triethylamine (Et₃N), Pyridine, DIPEA | Scavenges acid byproducts (e.g., HCl) generated during the reaction. |
| Additive | 4-Dimethylaminopyridine (DMAP), HOBt | Catalyzes the reaction and suppresses racemization and other side reactions. |
| Temperature | 0 °C to room temperature | Controls reaction rate; initial cooling is often used to manage exothermic reactions. |
The synthesis of this compound rarely proceeds by direct reaction of the acid and amine without an activator. The reaction invariably involves the formation of highly reactive intermediates.
2-Furoyl Chloride: As mentioned, this acyl chloride is a key intermediate when using reagents like SOCl₂. Its high electrophilicity drives the reaction forward efficiently upon introduction of the amine.
O-Acylisourea Intermediate: In DCC-mediated couplings, the carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond, releasing dicyclohexylurea as a byproduct.
Derivatization of the this compound Scaffold
The this compound structure serves as a versatile scaffold that can be chemically modified to produce a library of related compounds. Derivatization can occur on the furan (B31954) ring, the phenyl ring, or the amide linker itself.
Analogues can be synthesized by using substituted starting materials. For example, introducing substituents onto the phenyl ring can be achieved by starting with an appropriately substituted benzylamine. A notable example is the synthesis of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide, which involves significant substitution on the methoxyphenyl moiety. Similarly, substitutions on the furan ring can be made by starting with a substituted 2-furoic acid, such as 5-nitro-2-furoic acid or 5-bromo-2-furoic acid.
Table 2: Examples of Substituted Analogues and Synthetic Precursors
| Analogue Name | Furan Precursor | Benzylamine Precursor |
|---|---|---|
| N-(4-methoxybenzyl)-5-bromo -2-furamide | 5-Bromo-2-furoic acid | 4-Methoxybenzylamine |
| N-(2-chloro-4-methoxy benzyl)-2-furamide | 2-Furoic acid | 2-Chloro-4-methoxybenzylamine |
| N-(4-methoxybenzyl)-5-nitro -2-furamide | 5-Nitro-2-furoic acid | 4-Methoxybenzylamine |
Pharmacophores, which are molecular features responsible for a drug's biological activity, can be introduced to the scaffold to explore its potential applications. This can involve significant structural modifications beyond simple substitution.
Linker Modification: The amide bond itself can be replaced with other functional groups to alter the molecule's properties. For instance, creating thiosemicarbazone derivatives from N-(4-methoxybenzyl) thiosemicarbazide introduces a metal-chelating pharmacophore.
Hydrazone Formation: The 4-methoxybenzyl group can be introduced via a different linkage. For example, reacting a hydrazide with 4-methoxybenzaldehyde forms a hydrazone (a Schiff base), which is a common pharmacophore in medicinal chemistry.
Scaffold Elaboration: Additional functional groups can be appended to the core structure. Benzamide (B126) derivatives are often explored as inhibitors of enzymes like histone deacetylases (HDACs). By analogy, one could append known HDAC-binding motifs, such as a hydroxamic acid group, to the this compound scaffold.
Table 3: Strategies for Introducing Pharmacophoric Moieties
| Modification Strategy | Resulting Moiety | Synthetic Approach |
|---|---|---|
| Linker Replacement | Thiosemicarbazone | Condensation of a thiosemicarbazide with an aldehyde/ketone. |
| Aldehyde Condensation | Hydrazone / Schiff Base | Reaction of a hydrazide or amine with an aldehyde. |
Mechanistic Investigations of Furamide Bond Formation and Transformations
The synthesis and subsequent transformation of this compound involve a variety of sophisticated chemical reactions. Understanding the mechanisms behind these processes is crucial for optimizing reaction conditions and designing novel synthetic routes to related compounds. This section explores the mechanistic details of key reactions, including amide bond formation, cyclization events, palladium-catalyzed functionalization, thionation, and other relevant transformations.
The formation of the central amide linkage in this compound is typically achieved through a nucleophilic acyl substitution reaction. This process involves the reaction of a carboxylic acid derivative of furan with 4-methoxybenzylamine. A common and mild method for this transformation is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). nih.gov
The general mechanism proceeds as follows:
Activation of the Carboxylic Acid: The 2-furoic acid is activated by DCC to form a highly reactive O-acylisourea intermediate.
Nucleophilic Attack: The nitrogen atom of 4-methoxybenzylamine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Product Formation: The intermediate collapses, leading to the formation of the stable amide bond and the byproduct, N,N'-dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be easily removed by filtration. nih.gov
Displacement reactions involving the (4-methoxybenzyl) group can proceed through various mechanisms, including mixed SN1/SN2 pathways, depending on the nature of the nucleophile and the reaction conditions. nih.gov This highlights the reactivity of the benzyl (B1604629) moiety, although in the context of amide synthesis, the reaction occurs at the furan carbonyl group.
A typical laboratory procedure for this acylation is outlined below:
| Step | Procedure | Purpose |
|---|---|---|
| 1 | A solution of 2-furoic acid, DCC, and 4-methoxybenzylamine is prepared in a solvent like dichloromethane. | To bring the reactants into a single phase. |
| 2 | A catalytic amount of DMAP is added. | To catalyze the reaction and increase the rate of amide formation. |
| 3 | The reaction is stirred at room temperature until completion. | To allow sufficient time for the reaction to proceed. |
| 4 | The N,N'-dicyclohexylurea (DCU) byproduct is removed by filtration. | To purify the reaction mixture from the primary byproduct. |
| 5 | The filtrate is washed with aqueous solutions (e.g., 5% acetic acid, water) and dried. | To remove unreacted starting materials and residual catalyst. |
| 6 | The solvent is removed under reduced pressure to yield the crude product. | To isolate the this compound. |
Table 1: General procedure for DCC/DMAP-mediated synthesis of this compound. nih.gov
The furan and the 4-methoxybenzyl moieties within this compound are susceptible to oxidative transformations that can lead to complex cyclized products. Oxidative cyclization is a powerful tool in organic synthesis for constructing polycyclic systems. mdpi.com These reactions often proceed through radical intermediates generated by single-electron transfer processes. nih.gov
While specific oxidative cyclization of this compound is not extensively documented, analogous transformations on similar phenolic or heterocyclic structures suggest potential pathways. Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are commonly used to mediate such reactions. mdpi.com For instance, an intramolecular cyclization could be envisioned if a suitable nucleophile were present on the furan or benzyl ring, which could attack an oxidized intermediate.
Potential oxidative cyclization mechanisms can include:
Phenolic Coupling: If the methoxy (B1213986) group were hydrolyzed to a phenol, oxidative conditions could induce intramolecular C-C or C-O bond formation.
Furan Ring Oxidation: The electron-rich furan ring can be oxidized to an endoperoxide or undergo other rearrangements that could be trapped intramolecularly.
Radical Cascade: High-valent iron-containing enzymes or chemical oxidants can generate radicals through the homolysis of C-H or N-H bonds, initiating a cyclization cascade. nih.gov
A base-assisted cyclization accompanied by oxidation with dimethyl sulfoxide (DMSO) has been shown to be effective for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from aniline derivatives, demonstrating a method where oxidation drives the cyclization process. nih.gov
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of heterocyclic compounds, including furans. fishersci.canih.gov These methods allow for the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. The furan ring in this compound can be modified using these techniques, typically by starting with a halogenated furan precursor or through direct C-H activation. mdpi.com
Direct C-H activation has emerged as a more atom-economical approach, avoiding the need for pre-functionalized starting materials. mdpi.com For a 2-substituted furan like this compound, the C-H bond at the 5-position is the most likely site for direct arylation or alkenylation.
Key palladium-catalyzed reactions applicable to furan chemistry include:
Suzuki Coupling: Reaction of a halofuran with an organoboron reagent.
Stille Coupling: Reaction of a halofuran with an organotin reagent.
Heck Reaction: Reaction of a halofuran with an alkene.
Sonogashira Coupling: Reaction of a halofuran with a terminal alkyne. beilstein-journals.org
Buchwald-Hartwig Amination: Reaction of a halofuran with an amine to form a C-N bond. nih.gov
The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. mdpi.comresearchgate.net
| Reaction Type | Furan Substrate | Coupling Partner | Typical Catalyst/Ligand | Reference |
|---|---|---|---|---|
| Direct C-H Arylation | 2-Substituted Furan | Aryl Bromide | Pd(OAc)₂ / Phosphine or NHC Ligand | mdpi.com |
| Sonogashira Coupling | 2-Iodo-3-halofuran derivative | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | beilstein-journals.org |
| Suzuki Coupling | Halofuran | Arylboronic Acid | Pd(PPh₃)₄ | researchgate.net |
| Hydroxylation/Cyclization | o-Haloaryl Alkyne | KOH / H₂O | Pd₂(dba)₃ / t-BuXPhos | beilstein-journals.org |
Table 2: Examples of Palladium-Catalyzed Reactions in Furan Chemistry.
The conversion of a carboxamide to its corresponding thioamide is a fundamental transformation in organic synthesis. For this compound, this can be achieved using a thionating agent, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] being the most common choice. researchgate.netnih.gov
The mechanism of thionation with Lawesson's reagent is thought to involve a four-membered ring intermediate. The carbonyl oxygen of the amide attacks one of the phosphorus atoms of the reagent, followed by intramolecular transfer of sulfur to the carbonyl carbon. This process effectively replaces the carbonyl oxygen with a sulfur atom. The reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous, non-protic solvent such as toluene or xylene.
The thionation of amides can lead to the formation of useful intermediates for the synthesis of sulfur-containing heterocycles like 1,3-thiazoles. nih.govresearchgate.net The resulting N-(4-methoxybenzyl)-2-furanthiocarboxamide is a valuable scaffold for further synthetic manipulations.
Condensation reactions are vital for building molecular complexity. The synthesis of precursors to this compound, or the elaboration of the molecule itself, can rely on such reactions. For example, the 4-methoxybenzylamine precursor is commonly synthesized via reductive amination, which involves the condensation of 4-methoxybenzaldehyde with ammonia or an ammonia equivalent, followed by reduction of the resulting imine. researchgate.net
Three-component condensation reactions can also be employed to rapidly construct complex molecular frameworks. For instance, the condensation of β-ketonitriles, an aldehyde, and an amine can lead to highly functionalized products. mdpi.com The mechanism often involves an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, followed by a Michael addition or other subsequent reactions. mdpi.com
Furthermore, the amide functionality in this compound can be reduced to the corresponding secondary amine, N-((furan-2-yl)methyl)-4-methoxybenzylamine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). The reduction proceeds via a complex with the reducing agent, followed by hydride delivery to the carbonyl carbon. This conversion of an amide to an amine is a key step in modifying the electronic and structural properties of the molecule for various applications.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
In a ¹H NMR spectrum of N-(4-methoxybenzyl)-2-furamide, distinct signals (resonances) would be expected for each unique proton. The position of these signals (chemical shift, δ, in ppm), their splitting pattern (multiplicity), and their integration value (number of protons) would provide a complete picture of the proton framework.
Expected ¹H NMR Data:
Amide Proton (N-H): A broad singlet is anticipated, typically in the downfield region (δ 8.0-9.0 ppm), arising from the amide linkage. Its chemical shift can be sensitive to solvent and concentration.
Aromatic Protons (Benzyl Ring): The four protons on the 4-methoxyphenyl (B3050149) ring would appear as two doublets due to their symmetry. The two protons adjacent to the CH₂ group and the two protons adjacent to the methoxy (B1213986) group would be chemically distinct, likely appearing in the δ 6.8-7.3 ppm range.
Furan (B31954) Ring Protons: The furan ring contains three protons at positions 3, 4, and 5. These would appear as distinct multiplets in the aromatic region (likely δ 6.5-7.5 ppm), with their characteristic coupling patterns revealing their connectivity.
Methylene (B1212753) Protons (-CH₂-): The two protons of the benzyl (B1604629) methylene group, situated between the aromatic ring and the amide nitrogen, would likely appear as a doublet around δ 4.4-4.6 ppm, coupled to the amide N-H proton.
Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, would be expected around δ 3.7-3.8 ppm, which is characteristic of a methoxy group attached to an aromatic ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques
A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Expected ¹³C NMR Data:
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 158-165 ppm.
Furan Ring Carbons: The four carbons of the furan ring would show signals in the aromatic region, approximately between δ 110-150 ppm. The carbon attached to the carbonyl group (C2) and the oxygen-bound carbon (C5) would have distinct chemical shifts from the other two (C3 and C4).
Aromatic Carbons (Benzyl Ring): The six carbons of the methoxy-substituted benzene (B151609) ring would appear in the δ 114-160 ppm range. The carbon bearing the methoxy group (C-O) would be the most downfield, while the carbon attached to the methylene group would also be distinct.
Methylene Carbon (-CH₂-): The signal for the benzylic methylene carbon would be expected in the aliphatic region, around δ 42-45 ppm.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear as a sharp signal around δ 55 ppm.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy measures the absorption of infrared radiation, causing molecular bonds to vibrate. Key functional groups have characteristic absorption frequencies.
Expected FTIR Data (wavenumber, cm⁻¹):
N-H Stretch: A moderate to sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.
C-H Stretch (Aromatic/Furan): Peaks typically appear above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Peaks for the methylene and methoxy groups would appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
C=O Stretch (Amide I band): A very strong, sharp absorption band is expected around 1640-1670 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
N-H Bend (Amide II band): A strong band around 1530-1550 cm⁻¹ resulting from N-H bending and C-N stretching.
C=C Stretch (Aromatic/Furan): Multiple peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch (Ether): A strong, characteristic peak for the aryl-alkyl ether linkage of the methoxy group is expected around 1240-1260 cm⁻¹.
Raman Spectroscopy in Molecular Characterization
Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and aromatic systems.
Expected Raman Data:
Aromatic Ring Vibrations: The benzene and furan rings would produce strong, sharp signals in the Raman spectrum, particularly the ring "breathing" modes around 1000 cm⁻¹ and 1600 cm⁻¹.
C=O Stretch: The carbonyl stretch, while strong in FTIR, would be weaker but still observable in the Raman spectrum.
Symmetry: Raman spectroscopy is excellent for highlighting molecular symmetry. The symmetric vibrations of the para-substituted benzene ring would be particularly Raman-active.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure. The molecular formula for this compound is C₁₃H₁₃NO₃, with a calculated molecular weight of approximately 231.25 g/mol .
Expected Mass Spectrometry Data:
Molecular Ion Peak [M]⁺: In an electron ionization (EI) mass spectrum, a peak corresponding to the intact molecule's mass (m/z ≈ 231) would be expected. In softer ionization techniques like electrospray ionization (ESI), this would be observed as the protonated molecule [M+H]⁺ at m/z ≈ 232 or as an adduct with sodium [M+Na]⁺ at m/z ≈ 254.
Key Fragmentation Patterns: The molecule would be expected to fragment in predictable ways, helping to confirm its structure. Common fragmentation pathways would likely include:
Cleavage of the benzylic C-N bond, leading to the formation of a stable 4-methoxybenzyl cation (tropylium ion) at m/z = 121 . This is often a very prominent peak for benzyl compounds.
Formation of the furoyl cation at m/z = 95 through cleavage of the amide C-N bond.
Loss of the methoxy group (-•OCH₃) from the molecular ion or the m/z 121 fragment.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. numberanalytics.com Unlike standard mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), enabling the confident assignment of a molecular formula. numberanalytics.comresearchgate.net This high level of accuracy is achieved through advanced mass analyzers like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR). numberanalytics.com
For this compound, HRMS analysis would yield a high-resolution mass spectrum showing the molecular ion peak with exceptional accuracy. This allows for the unambiguous determination of its elemental composition, distinguishing it from other compounds with the same nominal mass. The technique is invaluable for the characterization of small molecules in various stages of pharmaceutical development, from drug discovery to quality control. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC/MS-ESI) and Gas Chromatography-Mass Spectrometry (GC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS-ESI)
LC/MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. cmro.in Electrospray ionization (ESI) is a soft ionization technique commonly used in LC/MS that allows for the analysis of relatively polar and thermally labile molecules, making it suitable for this compound. cmro.inresearchgate.net In a typical LC/MS-ESI analysis, the sample is first separated on an LC column, and the eluting compounds are then introduced into the mass spectrometer. researchgate.net The ESI source generates charged droplets, and as the solvent evaporates, ions of the analyte are produced and subsequently analyzed by the mass spectrometer. waters.com This technique is highly sensitive and can be used for both qualitative and quantitative analysis. cmro.innih.gov For instance, LC/MS has been used to identify metabolites of various compounds, demonstrating its utility in complex sample matrices. researchgate.net
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS is another powerful hyphenated technique that separates volatile and thermally stable compounds in the gas phase before detection by a mass spectrometer. thermofisher.com While this compound may require derivatization to increase its volatility for GC analysis, this method can provide excellent chromatographic resolution and detailed mass spectra. nih.gov In GC/MS, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. usda.gov The separated components then enter the ion source of the mass spectrometer, where they are typically ionized by electron impact (EI), leading to characteristic fragmentation patterns that aid in structural elucidation. thermofisher.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements within a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula to verify the compound's purity and composition. rsc.org For this compound (C13H13NO3), the theoretical elemental composition would be calculated and compared against the experimental findings. For example, a related furamide compound, C14H15NO3, was found to have calculated values of C, 68.56%; H, 6.16%; N, 5.71%, and the experimental findings were C, 68.65%; H, 6.08%; N, 5.83%, showing close agreement. bibliomed.org
Table 1: Illustrative Elemental Analysis Data for a Furamide Derivative (C14H15NO3)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 68.56 | 68.65 |
| Hydrogen (H) | 6.16 | 6.08 |
| Nitrogen (N) | 5.71 | 5.83 |
This table presents example data for a related compound to illustrate the principle of elemental analysis. bibliomed.org
X-ray Crystallography for Solid-State Structure Determination
For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its structure, including the planarity of the furan and phenyl rings and the geometry of the amide linkage. This technique is considered the gold standard for structural elucidation in drug discovery and materials science. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conformational Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. sci-hub.se This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure of the molecule, particularly the presence of conjugated π-systems. sci-hub.selibretexts.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(4-methoxyphenyl)-2,4-dimethyl-3-furamide |
| 5-(2-chlorophenyl)-n-(4-methoxybenzyl)-2-furamide |
| N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-furamide |
| N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide |
| N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide |
| N-[4-(dimethylamino)phenyl]-2-furamide |
| 3,4-dimethoxyamphetamine (3,4-DMA)-NBOMe |
| 4-methylmethamphetamine (4-MMA)-NBOMe |
| 2-(methylamino)-1-(4-methylphenyl)-1-pentanone (4-MPD) |
| 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP) |
| 2-Furamide (B1196590) |
| N-(2-morpholinophenyl)-2-furamide |
| N-({2-[3-(Benzoylamino)phenyl]-5-methyl-1,3-oxazol-4-yl}methyl)-3-(2-oxo-1-imidazolidinyl)benzamide |
| 2-(1H-Indol-3-yl)-1-{4-[2-(tetrahydro-2-furanyl)-5-(trifluoromethyl)-1H-benzimidazol-1-yl]-1-piperidinyl}ethanone |
| Methyl 2-[(4-fluoro-2-methoxybenzyl)amino]isonicotinate |
| N-{[7-(3-Cyclohexen-1-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-2-methyl-3-furamide |
| pyrrole-2-carboxaldehyde-4-(4)(methoxyphenyl)-thiosemicarbazone-bis(triphenyl-phosphine) copper(I)nitrate |
| 2-acetylpyridine-N(4)-(methoxy phenyl)thiosemicarbazone |
| 1-butene |
| 1,3-butadiene |
Computational Chemistry and in Silico Investigations
Molecular Docking Studies for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.com This method is instrumental in understanding the potential biological activity of a molecule by simulating its interaction with a specific target. frontiersin.org
Prediction of Binding Affinities and Ligand-Enzyme/Receptor Orientations
Molecular docking studies can estimate the binding affinity, often expressed as a docking score in kcal/mol, which indicates the strength of the interaction between a ligand and its target. dergipark.org.tr For instance, studies on similar heterocyclic compounds have used docking to predict binding affinities and identify potential inhibitors for various enzymes. nih.govresearchgate.net While specific docking studies for N-(4-methoxybenzyl)-2-furamide are not extensively reported in the provided results, the methodology is widely applied. The process involves preparing the 3D structure of the ligand and the target protein, followed by running docking simulations using software like AutoDock Vina. mdpi.com The results would reveal the most likely binding poses of this compound within the active site of a given enzyme or receptor, along with the calculated binding energy. dergipark.org.tr This information is crucial for structure-based drug design and for prioritizing compounds for further experimental testing. frontiersin.org
Identification of Critical Amino Acid Residue Interactions within Binding Pockets
Beyond predicting binding affinity, molecular docking elucidates the specific interactions between the ligand and the amino acid residues of the target protein. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in a study of related compounds, docking analysis revealed strong hydrogen bonding and hydrophobic interactions with specific residues like S280, Y282, A230, and L340 in the active site of a kinase. nih.gov Similar analyses for this compound would identify which of its functional groups (e.g., the methoxy (B1213986) group, the amide linkage, the furan (B31954) ring) are involved in key interactions. Understanding these specific contacts is vital for explaining the compound's potential mechanism of action and for designing more potent and selective analogs. rsc.org The analysis of these interactions often involves visualizing the docked complex and identifying the distances and geometries of the intermolecular contacts. nih.gov
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. q-chem.com It has become a standard tool in computational chemistry due to its accuracy and relatively low computational cost. q-chem.com
Electronic Structure Analysis and Frontier Molecular Orbital Characterization
DFT calculations provide a detailed picture of the electronic structure of a molecule. evitachem.com A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For this compound, DFT calculations would determine the energies and spatial distributions of its HOMO and LUMO, providing insights into its potential reactivity and the regions of the molecule most likely to be involved in chemical reactions.
Vibrational Frequency Calculations and Correlation with Experimental Spectra
DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the different ways the atoms can vibrate. mdpi.comvasp.at These calculated frequencies can be directly compared with experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net This correlation helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as C=O stretching, N-H bending, or C-O stretching. researchgate.net For this compound, such a comparison would validate the accuracy of the calculated structure and provide a deeper understanding of its vibrational properties. Discrepancies between calculated and experimental frequencies can often be resolved by applying scaling factors to the calculated values. mdpi.com
Computational Pharmacokinetic and Druggability Profile Predictions
In silico methods are pivotal in early-stage drug discovery for forecasting the pharmacokinetic and druggability profiles of novel chemical entities. These computational tools allow for the assessment of a molecule's potential to be absorbed, distributed, metabolized, and excreted (ADME), as well as its likelihood of possessing drug-like characteristics, before committing to costly and time-consuming laboratory synthesis and testing. phcogj.comvolkamerlab.org For this compound, computational analyses have been employed to predict its performance based on key molecular descriptors.
Blood-Brain Barrier (BBB) Penetration Propensity
The blood-brain barrier (BBB) is a highly selective barrier that separates the circulating blood from the brain's extracellular fluid, posing a significant challenge for drugs targeting the central nervous system (CNS). nih.govarxiv.org Predicting whether a compound can cross this barrier is crucial. nih.gov Computational models, often based on factors like lipophilicity, molecular size, and hydrogen bonding capacity, are used to estimate a compound's BBB penetration potential. mdpi.com
While specific in silico BBB prediction data for this compound is not extensively detailed in the provided results, the general principles of BBB prediction rely on molecular properties. Models often use descriptors such as the logarithm of the partition coefficient between octanol (B41247) and water (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. arxiv.orgmdpi.com For instance, high lipophilicity and a low hydrogen bonding potential generally favor BBB penetration. mdpi.com The overarching goal of these predictive models is to achieve high accuracy in classifying compounds as BBB permeable (BBB+) or non-permeable (BBB-), thereby guiding the development of CNS-active or peripherally-acting drugs. nih.govfrontiersin.org
Adherence to Pharmacophore Rules and Drug-Likeness Filters (e.g., Lipinski's Rule of Five)
Drug-likeness rules are guidelines used to evaluate whether a chemical compound is likely to be an orally active drug in humans. drugbank.com These rules are based on the observation that most orally administered drugs possess certain physicochemical properties that fall within a specific range.
Lipinski's Rule of Five is a widely recognized set of criteria for predicting oral bioavailability. drugbank.com According to this rule, an orally active drug is expected to have:
No more than 5 hydrogen bond donors (HBD).
No more than 10 hydrogen bond acceptors (HBA).
A molecular mass less than 500 Daltons (Da).
An octanol-water partition coefficient (logP) not greater than 5.
A compound is generally considered drug-like if it violates no more than one of these conditions. drugbank.com Computational analyses of various furamide and benzamide (B126) derivatives often show good compliance with Lipinski's rule, suggesting a high probability of good oral bioavailability. researchgate.netresearchgate.net For a compound to be considered a promising lead, adherence to these rules is a critical checkpoint in the early discovery phase. volkamerlab.orgtjpr.org
| Parameter | Lipinski's Rule of Five Guideline |
|---|---|
| Molecular Weight (MW) | ≤ 500 Da |
| Hydrogen Bond Donors (HBD) | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 |
| LogP (Lipophilicity) | ≤ 5 |
Other filters like the Ghose filter, which considers molecular weight (160-480 Da), molar refractivity (40-130), logP (-0.4 to 5.6), and total atoms (20-70), are also used to refine the prediction of drug-likeness. researchgate.net
In Silico Assessment of Molecular Safety Parameters
Beyond efficacy and pharmacokinetics, early assessment of potential toxicity is a crucial step in drug development. In silico models can predict various safety parameters, helping to flag compounds that may have adverse effects before they advance to in vitro or in vivo testing. phcogj.com
These computational toxicology predictions can cover a range of endpoints, including:
Mutagenicity: The potential of a compound to cause genetic mutations.
Carcinogenicity: The potential to cause cancer.
Immunotoxicity: The potential to adversely affect the immune system. researchgate.net
hERG Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. phcogj.com
Cytochrome P450 (CYP) Inhibition: Inhibition of key drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which can lead to drug-drug interactions. phcogj.comfrontiersin.org
Biological Activities and Mechanistic Insights
Enzyme Inhibitory Potentials of N-(4-methoxybenzyl)-2-furamide and Analogues
The capacity of this compound and its related compounds to inhibit specific enzymes is a key area of investigation. The following sections summarize the documented inhibitory activities against several classes of enzymes.
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Acetylcholinesterase and Butyrylcholinesterase are crucial enzymes in the regulation of cholinergic neurotransmission. The dual inhibition of both AChE and BChE is considered a promising therapeutic strategy for neurological conditions like Alzheimer's disease nih.gov. However, based on available scientific literature, specific inhibitory concentration (IC₅₀) or inhibition constant (Ki) values for this compound against either Acetylcholinesterase or Butyrylcholinesterase have not been reported.
Carbonic Anhydrase (CA) Isozyme Inhibition: hCA I and hCA II
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications nih.gov. The cytosolic isoforms, human carbonic anhydrase I (hCA I) and II (hCA II), are common targets for inhibitor studies. At present, there is no publicly available data detailing the inhibitory effects or IC₅₀ values of this compound on hCA I and hCA II. Research on carbonic anhydrase inhibitors has often focused on compounds containing a sulfonamide group, which is a key pharmacophore for potent inhibition nih.gov.
Urease Enzyme Modulation
Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for inhibitors in agricultural and medical fields to control the negative effects of ammonia production nih.govmdpi.comnih.gov. While numerous compounds, such as bis-Schiff bases and benzohydrazide derivatives, have been evaluated for their urease inhibitory potential nih.govmdpi.com, specific IC₅₀ values or mechanistic studies for this compound are not found in the current body of scientific research.
Kinase Inhibition Profiles (e.g., B-Raf V600E kinase)
The B-Raf kinase, particularly the V600E mutant, is a significant target in cancer therapy, especially for melanoma nih.govnih.gov. The development of specific inhibitors for this oncogenic driver is an active area of research nih.govnih.gov. Currently, there are no published studies that report the inhibitory activity or profile of this compound against the B-Raf V600E kinase or other related kinases. Research has primarily focused on highly potent and selective molecules like vemurafenib and PLX4720 nih.govresearchgate.net.
Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)
Cyclooxygenase (COX) enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs) nih.govmedchemexpress.com. These enzymes, with their two main isoforms COX-1 and COX-2, are involved in the biosynthesis of prostaglandins from arachidonic acid nih.gov. An extensive review of the literature reveals no specific data on the IC₅₀ values or the selective inhibitory activity of this compound against either COX-1 or COX-2.
Antimicrobial Efficacy Assessments
The evaluation of new chemical entities for their ability to inhibit the growth of pathogenic microorganisms is a critical component of drug discovery. The effectiveness is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism nih.gov. Despite the recognized need for new antimicrobial agents, there is currently no available data in scientific literature reporting the MIC values for this compound against any bacterial or fungal strains.
An article focusing on the biological activities of the chemical compound “this compound” cannot be generated at this time. Extensive research using the provided outline did not yield specific information linking this particular compound to the detailed biological activities requested.
The search results lacked specific data on the antibacterial, antifungal, and antiproliferative efficacy of this compound against the specified bacterial strains, fungal pathogens, and cancer cell lines. While general information on the targeted microorganisms and cell lines is available, the direct scientific evidence required to populate the detailed subsections of the article for this specific compound could not be located.
Other Pharmacological Profiles
Anthelmintic Properties in Nematode Models (e.g., Toxocara canis)
No research findings were identified that specifically evaluate the anthelmintic properties of this compound against nematode models such as Toxocara canis. Therefore, its efficacy, mechanism of action, and comparative activity against common anthelmintics in this context remain uncharacterized.
Anti-inflammatory Effects in In Vivo Animal Models (e.g., carrageenan-induced paw edema)
There is no available scientific literature detailing the investigation of this compound in the carrageenan-induced paw edema model or other in vivo models of inflammation. Consequently, its potential anti-inflammatory effects and the underlying mechanisms, such as the inhibition of inflammatory mediators, have not been determined.
Conclusion and Future Research Directions
Comprehensive Summary of Current Research on N-(4-methoxybenzyl)-2-furamide
Research directly focused on this compound is limited; however, studies on structurally similar furan (B31954) amide derivatives provide significant insights into its potential biological activities. A notable area of investigation is in antiviral applications. For instance, a close analog, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide, was identified in high-throughput screening as an inhibitor of coxsackievirus B3 replication. escholarship.org Further investigation into compound-resistant mutants suggests that the viral 2C protein is a likely target for this class of molecules. escholarship.orgcardiff.ac.uk The 2C protein is highly conserved among enteroviruses, making it an attractive target for broad-spectrum antiviral agents. cardiff.ac.uk
Beyond antiviral activity, the broader class of furamide and amide derivatives has been explored for a range of therapeutic applications. These include anti-inflammatory, analgesic, and anticancer activities. nih.govmdpi.comresearchgate.net For example, various 2,5-dimethyl-3-furamide derivatives have been synthesized and shown to possess anti-inflammatory properties. biointerfaceresearch.com Similarly, other amide derivatives have been designed as multifunctional agents, such as TRPA1 antagonists and PDE4/7 inhibitors for the treatment of pain. nih.gov These findings suggest that the this compound scaffold is a versatile starting point for developing new therapeutic agents.
Table 1: Summary of Biological Activities of this compound and Related Analogues
| Compound/Derivative Class | Observed Biological Activity | Potential Target(s) | Reference(s) |
|---|---|---|---|
| N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-furamide | Antiviral (against Coxsackievirus B3 and other enteroviruses) | Viral 2C protein | escholarship.org, cardiff.ac.uk |
| 2,5-Dimethyl-3-furamides | Anti-inflammatory | Cyclooxygenase (COX) enzymes | biointerfaceresearch.com, bibliomed.org |
| Amide derivatives of 1,3-dimethyl-2,6-dioxopurin-7-yl-alkylcarboxylic acids | Analgesic, Anti-inflammatory, Anti-TNF-α | TRPA1 channel, PDE4B/7A | nih.gov |
| Amide derivatives containing cyclopropane | Antibacterial, Antifungal | CYP51 protein (in fungi) | mdpi.com |
| Dexketoprofen amide derivatives | Anti-inflammatory | Not specified | mdpi.com |
Prospects for Advanced Derivatization and Targeted Application Development
The this compound molecule offers several sites for chemical modification to optimize its biological activity, selectivity, and pharmacokinetic properties. Advanced derivatization strategies can be systematically applied to explore the structure-activity relationship (SAR) of this compound class.
Key derivatization sites include:
The Furan Ring: The furan core is a versatile platform. researchgate.net Modifications can be made by introducing substituents at other positions of the ring, which can influence the electronic properties and steric profile of the molecule.
The Benzyl (B1604629) Group: The 4-methoxy substituent on the phenyl ring is a clear point for modification. Exploring a range of electron-donating and electron-withdrawing groups can modulate the compound's interaction with biological targets. The antiviral activity of the 4-fluoro analog highlights the sensitivity of this position to substitution. escholarship.org
The Amide Linker: The amide bond itself is a critical functional group in drug synthesis, contributing to the stability and biological activity of many compounds. mdpi.comajchem-a.com Modifications could include N-alkylation or replacement with bioisosteres to alter properties like hydrogen bonding capacity and metabolic stability.
The synthesis of such derivatives can be achieved through established chemical methods, such as the coupling of carboxylic acids with amines using reagents like dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.comajchem-a.com These derivatization efforts could be guided by computational approaches, such as quantitative structure-activity relationship (QSAR) studies, to predict the activity of novel analogs before synthesis. frontiersin.org
Table 2: Potential Derivatization Strategies for this compound
| Modification Site | Type of Modification | Potential Functional Groups | Desired Outcome |
|---|---|---|---|
| Phenyl Ring | Substitution at ortho-, meta-, para- positions | Halogens (Cl, Br), Alkyl (CH₃), Nitro (NO₂), Cyano (CN) | Enhance binding affinity, alter electronic properties, improve selectivity. |
| Furan Core | Substitution at C3, C4, C5 positions | Alkyl groups, Halogens, Aryl groups | Modulate steric and electronic profile, explore new binding interactions. |
| Amide Linker | N-substitution or replacement | N-methylation, Thioamide, Reversed amide | Improve metabolic stability, alter hydrogen bonding potential, change conformation. |
Identification of Unexplored Biological Targets and Therapeutic Avenues
While initial research points towards antiviral activity, the structural features of this compound suggest its potential to interact with a wider range of biological targets. The furan ring is a common motif in many natural products and pharmacologically active compounds, and the amide linkage is a cornerstone of peptide and protein structures. researchgate.netajchem-a.com
Future research should aim to screen this compound and its derivatives against a broader panel of biological targets. Potential unexplored avenues include:
Oncology: Derivatives of furan have shown potential as anticancer agents. smolecule.com Screening against various cancer cell lines and associated targets, such as kinases or protein-protein interactions, could reveal new therapeutic uses.
Inflammatory Diseases: Given the anti-inflammatory activity observed in related furamides, investigating targets within inflammatory pathways, such as cyclooxygenase (COX) enzymes or cytokine receptors, is a logical next step. biointerfaceresearch.combibliomed.org
Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier and modulate targets within the central nervous system is of high interest. Exploring targets related to diseases like Alzheimer's or Parkinson's could be a fruitful area of research. amazonaws.com
Endocrine Targets: A complex furamide derivative has been identified as a GnRH receptor antagonist, used in treating hormone-related diseases. oup.com This indicates that the furamide scaffold could be adapted to target other G-protein coupled receptors (GPCRs).
Modern drug discovery tools, including large-scale biological screening and computational target prediction databases like DrugBank, can facilitate the identification of these new therapeutic opportunities. maayanlab.cloud
Methodological Advancements in Furamide Research (e.g., RP-HPLC for analysis)
Robust analytical methods are crucial for the advancement of research on this compound and its derivatives. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the separation, quantification, and purity assessment of pharmaceutical compounds. nih.gov
A typical RP-HPLC method for the analysis of furamide derivatives can be developed and validated. nih.govresearchgate.net Key parameters would include a C18 column as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte shows maximum absorbance. nih.gov
Methodological advancements in this area would involve:
Developing Stability-Indicating Methods: Creating RP-HPLC methods that can separate the parent compound from its degradation products, which is essential for stability studies. researchgate.net
Coupling with Mass Spectrometry (LC-MS): Using LC-MS allows for not only quantification but also structural elucidation of metabolites and impurities, which is invaluable for drug metabolism and pharmacokinetic studies. daneshyari.com
High-Throughput Analysis: Optimizing methods for rapid analysis to support high-throughput screening of new derivatives and for quality control during synthesis.
Chiral Separations: For derivatives that are chiral, developing HPLC methods using chiral stationary phases to separate enantiomers and assess their individual biological activities. researchgate.net
The use of chemical derivatization prior to analysis can also be employed as a strategy to enhance detectability and improve chromatographic resolution, particularly for trace analysis in complex biological matrices. nih.gov
Table 3: Representative RP-HPLC Method Parameters for Furamide Analysis
| Parameter | Typical Conditions | Purpose | Reference(s) |
|---|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. | nih.gov |
| Mobile Phase | Phosphate Buffer : Acetonitrile (e.g., 50:50 v/v), pH adjusted | Eluent to carry the sample through the column. | nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. | nih.gov |
| Detection | UV at a specific wavelength (e.g., 283 nm) | Quantifies the compound as it elutes from the column. | nih.gov |
| Temperature | Ambient (e.g., 25°C) | Ensures reproducibility of retention times. | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methoxybenzyl)-2-furamide, and what reaction conditions are critical for high yields?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, typically involving coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) for amide bond formation. Key steps include:
- Condensation of 2-furoic acid derivatives with 4-methoxybenzylamine under reflux in dichloromethane (DCM) or dimethylformamide (DMF).
- Optimization of temperature (e.g., −50°C for intermediate steps, room temperature for final coupling) and pH control to minimize side reactions.
- Purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments.
- Infrared Spectroscopy (IR) : Identification of amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.
- HPLC : Purity assessment (>95% purity threshold) using reverse-phase columns with UV detection at λ = 254 nm .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : In vitro studies suggest potential:
- Anticancer Activity : Inhibition of cancer cell proliferation (e.g., IC₅₀ values in the micromolar range against breast and lung cancer lines via MTT assays).
- Anti-inflammatory Effects : Modulation of COX-2 or NF-κB pathways in macrophage models.
- Enzyme Inhibition : Preliminary docking studies indicate interactions with kinase or protease active sites .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what factors contribute to variability?
- Methodological Answer :
- Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl) to reduce byproducts.
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. acetonitrile) for solubility and reaction rate.
- Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling to stabilize intermediates.
- Yield Variability : Monitor moisture-sensitive steps (e.g., anhydrous conditions for amine coupling) and track degradation via TLC .
Q. How can contradictory data on compound stability or bioactivity be resolved?
- Methodological Answer :
- Purity Reassessment : Cross-validate HPLC with elemental analysis to rule out impurities.
- Bioassay Reproducibility : Standardize cell culture conditions (e.g., serum-free media to avoid protein binding artifacts).
- Structural Isomer Analysis : Use 2D NMR (COSY, NOESY) to confirm regiochemistry and rule out isomer formation .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or nitro groups on the benzyl ring to assess electronic effects.
- Bioisosteric Replacement : Replace the methoxy group with ethoxy or hydroxyl groups to study steric vs. electronic contributions.
- In Silico Modeling : Perform molecular dynamics simulations to predict binding affinities to targets like PARP or HDACs .
Q. What mechanistic insights exist regarding its fluorescence properties, and how do solvent systems affect these?
- Methodological Answer :
- Solvent Polarity : Fluorescence intensity peaks in aprotic solvents (e.g., DMSO) due to reduced quenching.
- pH Dependence : Maximum emission at pH 5–7 (aligns with protonation states of the amide and methoxy groups).
- Binding Studies : Use spectrofluorometry to quantify interactions with metal ions (e.g., Pb²⁺) via Stern-Volmer plots .
Q. How does the compound’s stability under thermal or photolytic conditions impact formulation studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
